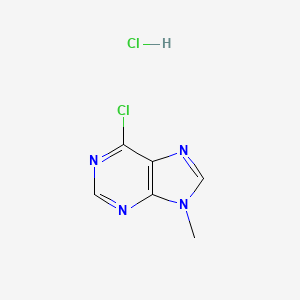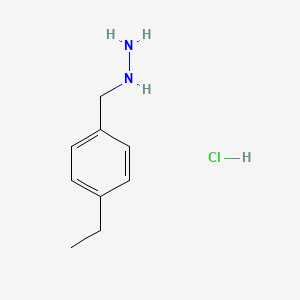
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-methoxyphenoxy)acetate is an intriguing molecule due to its complex structure, encompassing multiple functional groups. This allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable candidate for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several key steps, typically starting with the preparation of the core 1,3,4-thiadiazole ring This ring can be synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids
Subsequent steps involve the attachment of the thioether and pyran-4-one moieties, which can be achieved through nucleophilic substitution reactions. These reactions are facilitated by the inherent nucleophilicity of the thiol and the electrophilicity of the halogenated pyran-4-one derivative. The final step involves the esterification of the 2-(2-methoxyphenoxy)acetic acid with the intermediate product, using common esterification agents like DCC or EDC.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing each of these steps for scalability and cost-effectiveness. This includes choosing efficient and sustainable solvents, reagents, and catalysts. Methods such as flow chemistry could be employed to enhance reaction efficiency and product yield.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions including:
Oxidation: : The thiadiazole ring can be oxidized under strong oxidative conditions, often using reagents like hydrogen peroxide or ozone.
Reduction: : The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.
Substitution: : The ester and thioether groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or alkoxides replace these groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: : Oxidized derivatives of the thiadiazole ring.
Reduction: : Amino derivatives from the amide group.
Substitution: : Hydroxy or alkoxy derivatives of the ester and thioether groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as an important building block in synthetic organic chemistry. Its multiple functional groups allow for further modifications, making it a versatile intermediate for synthesizing more complex molecules.
Biology and Medicine
In biological research, this compound can be explored for its potential pharmacological properties. The presence of the thiadiazole ring suggests possible antimicrobial or antifungal activity, as similar compounds have shown such properties. Additionally, its complex structure may allow it to interact with various biological targets, making it a candidate for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. The ester and thioether functional groups may be utilized in polymer chemistry for creating novel polymers with unique characteristics.
Wirkmechanismus
The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The 2-ethylbutanamido group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Thiadiazole Ring: : Provides unique electronic properties and potential biological activity.
Pyran-4-one Moiety: : Adds structural diversity and additional reactivity.
Amide and Ester Groups: : Enhance the compound's solubility and potential for further modifications.
Similar Compounds
5-(2-ethylbutanamido)-1,3,4-thiadiazole: : Similar core structure but lacks the pyran-4-one and ester groups.
4-oxo-4H-pyran-3-yl acetate: : Shares the pyran-4-one and ester groups but lacks the thiadiazole ring.
2-(2-methoxyphenoxy)acetic acid derivatives: : Shares the methoxyphenoxy and ester groups but lacks the complex thiadiazole-pyran structure.
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7S2/c1-4-14(5-2)21(29)24-22-25-26-23(35-22)34-13-15-10-16(27)19(11-31-15)33-20(28)12-32-18-9-7-6-8-17(18)30-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFBXZXXHGDXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790515.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/new.no-structure.jpg)
![5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2790520.png)
![N-tert-butyl-4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2790521.png)
![2-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2790523.png)


![2-[(2R)-oxetan-2-yl]ethan-1-amine](/img/structure/B2790528.png)
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide](/img/structure/B2790529.png)
![N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2790530.png)


